Quinazopyrine

説明

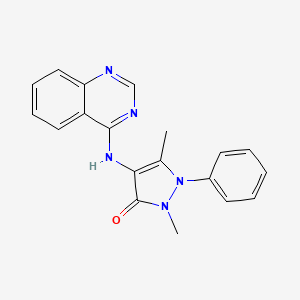

Quinazopyrine, also known as 1,2-dihydro-1,5-dimethyl-2-phenyl-4-(4-quinazolinylamino)-3H-pyrazol-3-one, is a heterocyclic compound that belongs to the class of fused-ring heterocyclic compounds. It is characterized by its unique structure, which includes both quinazoline and pyrazole moieties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Quinazopyrine typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents. One common pathway includes the combination of suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides (like isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). The reaction can be carried out using solution-based synthesis, mechanosynthesis, or solid-state melt reactions .

Industrial Production Methods

Industrial production of this compound may involve mechanochemical approaches, which are generally more efficient for quinazoline derivatives. Solid-state melt reactions are also employed for derivatives of nicotinic-based hydrazones. These methods are followed by post-synthetic modifications using vapour-mediated reactions, monitored by techniques such as powder X-ray diffraction and IR-ATR .

化学反応の分析

Types of Reactions

Quinazopyrine undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, ketones, and hydrazides. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products

The major products formed from these reactions include hydrazone-Schiff bases and various quinazoline derivatives. These products are characterized by their unique structural and functional properties .

科学的研究の応用

Quinazopyrine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Medicinal Chemistry: This compound and its derivatives have shown significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Material Science: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Biological Research: This compound is used as a tool in studying various biological processes and pathways, particularly those involving nitrogen-containing heterocycles.

作用機序

The mechanism of action of Quinazopyrine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction leads to changes in cellular processes, such as signal transduction and gene expression .

類似化合物との比較

Quinazopyrine can be compared with other similar compounds, such as quinazoline and quinazolinone derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:

Quinazoline: Known for its broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.

Quinazolinone: Exhibits significant biological activities, such as antibacterial, antifungal, and anticancer properties.

This compound stands out due to its unique combination of quinazoline and pyrazole moieties, which confer distinct structural and functional properties .

生物活性

Quinazopyrine, a derivative of quinazoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is characterized by its fused benzene and pyrimidine rings, contributing to its pharmacological properties. Various derivatives of this compound have been synthesized, leading to compounds with significant therapeutic potential. These derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, antimicrobial, and anti-diabetic effects.

1. Anticancer Activity

This compound derivatives have shown promising results in anticancer studies. For instance, compounds synthesized with modifications at the 2 and 3 positions of the quinazoline ring demonstrated significant cytotoxicity against various cancer cell lines.

- Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.36 | |

| Compound B | HeLa | 10.5 | |

| Compound C | A549 | 5.2 |

2. Anti-inflammatory Activity

Research has indicated that this compound derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Case Study : A study evaluated the anti-inflammatory effects of a novel this compound derivative in a rat model of paw edema. The compound significantly reduced inflammation compared to the control group, suggesting its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties against various pathogens.

- Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound D | E. coli | 12 µg/mL | |

| Compound E | S. aureus | 8 µg/mL |

The biological activity of this compound is often attributed to its ability to interact with specific molecular targets:

- VEGF Inhibition : Certain this compound derivatives have been identified as potent inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, which is critical in tumor angiogenesis .

- DPP-IV Inhibition : Compounds exhibiting dipeptidyl peptidase IV (DPP-IV) inhibition have shown potential in managing diabetes by enhancing insulin secretion .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the this compound scaffold can significantly influence its biological activity:

特性

IUPAC Name |

2,5-dimethyl-1-phenyl-4-(quinazolin-4-ylamino)pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-13-17(19(25)23(2)24(13)14-8-4-3-5-9-14)22-18-15-10-6-7-11-16(15)20-12-21-18/h3-12H,1-2H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDFJGDFPHVRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC3=NC=NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143169 | |

| Record name | Quinazopyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100330-91-4 | |

| Record name | Quinazopyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100330914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazopyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。